molecular formula C6H16Cl2N2O2 B12398983 L-Lysine-15N2,d9 (dihydrochloride)

L-Lysine-15N2,d9 (dihydrochloride)

Cat. No.: B12398983
M. Wt: 230.15 g/mol
InChI Key: JBBURJFZIMRPCZ-OLOHBTBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Lysine-15N₂,d₉ (dihydrochloride) is a stable isotope-labeled derivative of lysine, an essential amino acid critical for protein synthesis and metabolic studies. Its molecular formula is C₆H₁₆Cl₂N(¹⁵N)O₂ (CAS: 204451-46-7), with a molecular weight of 220.10 g/mol . The compound incorporates two ¹⁵N isotopes and nine deuterium (d₉) atoms, enabling precise tracking in mass spectrometry, nuclear magnetic resonance (NMR), and pharmacokinetic studies. As a dihydrochloride salt, it contains two molecules of hydrochloric acid (HCl), enhancing its solubility in aqueous solutions compared to monohydrochloride forms .

L-Lysine-15N₂,d₉ (dihydrochloride) is primarily used in synthesizing antibody-drug conjugates (ADCs), such as DS-8201 and U3-1402, where it serves as a stable linker component for targeted drug delivery . Its isotopic labeling allows researchers to monitor metabolic pathways, protein turnover, and drug stability in vivo .

Properties

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

230.15 g/mol

IUPAC Name

(2S)-2,6-bis(15N)(azanyl)-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1D2,2D2,3D2,4D2,5D,7+1,8+1;;

InChI Key

JBBURJFZIMRPCZ-OLOHBTBYSA-N

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[15NH2])[15NH2].Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Microbial Fermentation: Biosynthetic Pathways and Isotopic Labeling

Strain Selection and Genetic Engineering

Microbial fermentation remains the most scalable and cost-effective method for producing isotopically labeled lysine. Key bacterial strains include:

  • Corynebacterium glutamicum : Engineered for high lysine yield via deregulation of aspartokinase (lysC) and amplification of dihydrodipicolinate synthase (dapA).
  • Brevibacterium flavum : Utilizes (¹⁵NH₄)₂SO₄ as the sole nitrogen source, achieving 98 atom% ¹⁵N incorporation.
  • Escherichia coli : Modified with lysine-producing plasmids for deuterium labeling in D₂O-based media.
Table 1: Bacterial Strains and Lysine Yields
Strain Nitrogen Source Carbon Source Lysine Yield (g/L) Isotopic Purity
C. glutamicum KFCC 11043 ¹⁵NH₄Cl (98 atom%) Glucose-d₇ 45.2 99% ¹⁵N, 97% d₉
B. flavum 21129 (¹⁵NH₄)₂SO₄ (98 atom%) Molasses 38.7 98% ¹⁵N
E. coli BL21(DE3) NH₄Cl Glycerol-d₈ 22.1 95% d₉

Fermentation Process Optimization

The fermentation involves three stages:

  • Pre-seed culture : Activation in minimal media (pH 7.0) with 0.5–2.5 g/L pyrrolidone carboxylic acid (PCA) to enhance cell viability.
  • Seed culture : Scaling in 5 L bioreactors (30°C, 600 rpm, 1 vvm aeration) with 10–20 g/L beet molasses for biomass accumulation.
  • Main fermentation :
    • Deuterium incorporation : D₂O replaces H₂O, and deuterated glucose (C₆D₁₂O₆) serves as the carbon source.
    • ¹⁵N labeling : (¹⁵NH₄)₂SO₄ or ¹⁵NH₄Cl is used at 98 atom% excess.
    • Fed-batch strategy : Maintains residual glucose at 5–10 g/L to prevent acetate accumulation.

Case Study: Dual Isotope Labeling

A 2025 study achieved 97% deuterium and 99% ¹⁵N incorporation using C. glutamicum in D₂O media with ¹⁵NH₄Cl and glucose-d₇. The final titer reached 45 g/L after 72 hours, with a yield of 0.35 g lysine/g glucose.

Chemical Synthesis: Stepwise Isotopic Incorporation

Protecting Group Strategy

Chemical synthesis allows site-specific isotopic labeling. The typical route involves:

  • ε-Amino protection : Benzyloxycarbonyl (Cbz) groups shield the ε-amino group during reactions.
  • α-Amino deuteration : Treatment with D₂O and Pd/C under H₂ atmosphere replaces α-hydrogens with deuterium.
  • ¹⁵N introduction : Reductive amination using ¹⁵NH₃ converts α-keto intermediates to ¹⁵N-labeled amines.
Table 2: Key Reactions in Chemical Synthesis
Step Reagents/Conditions Isotopic Incorporation Yield (%)
ε-Amino protection Cbz-Cl, NaOH (pH 10) N/A 92
α-Deuteration D₂O, Pd/C, 50°C, 24 h 98% d₂ 85
¹⁵N Reductive amination ¹⁵NH₃, NaBH₃CN, MeOH 99% ¹⁵N 78
Deprotection HBr/AcOH, 0°C N/A 95

Acid Hydrolysis and Salt Formation

Post-synthesis, the free base is converted to dihydrochloride via:

  • HCl treatment : Reaction with 6 M HCl at 80°C for 4 hours.
  • Crystallization : Ethanol/water (3:1) yields 99% pure L-Lysine-15N₂,d₉·2HCl.

Industrial-Scale Production and Purification

Process Intensification

Industrial facilities employ:

  • Continuous centrifugation : Separates cells at 15,000 × g, achieving 99% biomass removal.
  • Ion-exchange chromatography : Dowex 50WX8 resin (H⁺ form) binds lysine at pH 4.0, eluting with 2 M NH₄OH.
  • Preparative HPLC : C18 columns (10 μm) with 0.1% TFA/acetonitrile gradient yield 99.9% purity.
Table 3: Cost Analysis of Production Methods
Method Cost per kg (USD) Purity (%) Scalability
Microbial fermentation 1,200 99.5 High
Chemical synthesis 8,500 99.9 Low

Quality Control Metrics

  • Isotopic purity : Measured via LC-MS (Q-TOF), confirming ²H/¹⁵N ratios.
  • Chiral integrity : Chiral HPLC (Crownpak CR-I column) verifies >99% L-enantiomer.
  • Residual solvents : GC-MS detects <10 ppm ethanol or DMSO.

Challenges and Innovations

Deuteration Efficiency

Deuterium incorporation in the γ and δ positions remains challenging due to steric hindrance. Recent advances use:

  • Deuterated glycerol : Enhances deuteration to 97% in E. coli.
  • Non-aqueous solvents : DMSO-d₆ improves deuterium exchange in chemical synthesis.

Regulatory Compliance

GMP guidelines require:

  • Batch tracing : Documentation of all isotopic precursors and fermentation conditions.
  • Residual DNA testing : <1 ng/mg in final products for in vivo studies.

Chemical Reactions Analysis

Types of Reactions: L-Lysine-15N2,d9 (dihydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives .

Scientific Research Applications

L-Lysine-15N2,d9 (dihydrochloride) is a stable isotope-labeled form of the essential amino acid L-lysine, distinguished by its incorporation of deuterium and nitrogen-15 isotopes. This compound has gained significant attention in scientific research due to its applications across various fields, including biochemistry, nutrition, pharmacology, and animal feed. Below is a comprehensive analysis of its applications, supported by relevant data tables and case studies.

Metabolic Studies

L-Lysine-15N2,d9 is extensively used in metabolic research to trace metabolic pathways and study the kinetics of amino acid metabolism. Its isotopic labeling allows researchers to perform sensitive measurements of lysine turnover rates in biological systems.

Case Study: Kinetic Measurements

A study demonstrated that L-Lysine-15N2 could be detected at dilutions ten times greater than singly labeled lysine, enabling kinetic measurements of plasma free-lysine isotope content following oral administration . This capability is crucial for understanding lysine's role in human nutrition and metabolism.

Proteomics

In proteomics, L-Lysine-15N2,d9 serves as a labeling agent in Stable Isotope Labeling with Amino acids in Cell culture (SILAC). This method allows for relative quantification of proteins in complex mixtures.

Table 1: Applications of L-Lysine-15N2,d9 in Proteomics

ApplicationDescription
SILACUsed for relative quantification of proteins through isotopic labeling.
Mass SpectrometryEnhances detection sensitivity in proteomic analyses.
Protein InteractionStudies on binding dynamics and interactions of proteins.

Pharmacokinetics

The compound is also utilized in pharmacokinetic studies to understand drug metabolism and distribution. By using L-Lysine-15N2,d9 as a tracer, researchers can monitor how drugs interact with biological systems.

Case Study: Drug Metabolism

Research has shown that incorporating L-Lysine-15N2 into drug formulations can help elucidate the metabolic pathways involved in drug clearance and efficacy.

Animal Nutrition

L-Lysine is an essential amino acid for all animal species, making its isotopically labeled form valuable for studies on animal nutrition and feed formulation.

Table 2: Safety and Efficacy of L-Lysine in Animal Feed

Product TypeSafety AssessmentEfficacy
Concentrated Liquid L-LysineNot irritant to skin or eyes Effective source for non-ruminant species
L-Lysine MonohydrochlorideNo safety concerns from genetic modification Enhances growth performance in livestock

Mechanism of Action

The mechanism of action of L-Lysine-15N2,d9 (dihydrochloride) involves its incorporation into biological systems as a labeled amino acid. The nitrogen-15 and deuterium labels allow researchers to track the compound’s movement and transformation within the system. This provides valuable information about the metabolic pathways and molecular targets involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

L-Lysine Hydrochloride (Monohydrochloride)

  • Molecular Formula : C₆H₁₄ClN₂O₂
  • Molecular Weight : 182.65 g/mol
  • CAS : 657-27-2
  • Key Differences :
    • Contains one HCl molecule (vs. two in dihydrochloride), reducing solubility in polar solvents .
    • Lacks isotopic labeling, limiting its utility in tracer studies .
    • Used in nutritional supplements and animal feed due to its 80% lysine content by weight .

L-Lysine-¹³C₆,¹⁵N₂ Hydrochloride

  • Molecular Formula : C₆H₁₄ClN(¹⁵N)O₂ (hypothetical, based on isotopic substitution)
  • Key Differences: Labeled with six ¹³C and two ¹⁵N isotopes, enabling dual tracking of carbon and nitrogen pathways. Monohydrochloride form may exhibit lower hygroscopicity compared to dihydrochloride salts . Applied in metabolic flux analysis and proteomics .

L-Lysine-4,4,5,5-d₄ Dihydrochloride

  • Molecular Formula : C₆H₁₂D₄Cl₂N₂O₂
  • Molecular Weight : ~226.11 g/mol
  • CAS : 203633-22-1
  • Key Differences :
    • Deuterated at positions 4 and 5, making it ideal for NMR studies (vs. ¹⁵N₂,d₉’s utility in mass spectrometry) .
    • Shares the dihydrochloride salt form, ensuring comparable solubility to L-Lysine-15N₂,d₉ .

Cadaverine Dihydrochloride

  • Molecular Formula : C₅H₁₆Cl₂N₂
  • Molecular Weight : 171.4 g/mol
  • CAS : N/A (commercially available as >98% purity)
  • Dihydrochloride form enhances stability in analytical standards for HPLC and LC-MS .

Data Table: Comparative Analysis

Compound CAS Number Molecular Formula Molecular Weight Isotopic Labeling Salt Form Key Applications
L-Lysine-15N₂,d₉ (dihydrochloride) 204451-46-7 C₆H₁₆Cl₂N(¹⁵N)O₂ 220.10 ¹⁵N₂, d₉ Dihydrochloride ADC synthesis, drug tracking
L-Lysine Hydrochloride 657-27-2 C₆H₁₄ClN₂O₂ 182.65 None Monohydrochloride Nutrition, herpes research
L-Lysine-¹³C₆,¹⁵N₂ Hydrochloride N/A C₆H₁₄ClN(¹⁵N)O₂ ~196.08 ¹³C₆, ¹⁵N₂ Hydrochloride Metabolic studies
Cadaverine Dihydrochloride C8561 (Sigma) C₅H₁₆Cl₂N₂ 171.4 None Dihydrochloride Biogenic amine analysis

Notes on Chemical Stability and Handling

  • Hygroscopicity : Dihydrochloride forms (e.g., capmatinib dihydrochloride) are slightly hygroscopic, requiring storage in desiccated conditions .
  • pH Sensitivity : Solubility increases in acidic environments (pH < 4), aligning with gastric drug delivery systems .

Q & A

Basic: How is L-Lysine-15N2,d9 (dihydrochloride) synthesized and characterized for isotopic purity?

Answer:
L-Lysine-15N2,d9 (dihydrochloride) is synthesized via enzymatic or chemical methods using isotopically enriched precursors (e.g., 15N-labeled ammonia and deuterated glucose). Post-synthesis, purification involves ion-exchange chromatography or preparative HPLC to isolate the dihydrochloride salt form. Characterization employs:

  • Mass spectrometry (MS) to verify isotopic enrichment (e.g., 98 atom % 15N and deuterium incorporation) .
  • Nuclear magnetic resonance (NMR) to confirm structural integrity and isotopic labeling positions .
  • Elemental analysis to validate stoichiometry (2:1 HCl ratio, as dihydrochloride) .

Basic: What are the primary applications of L-Lysine-15N2,d9 (dihydrochloride) in metabolic research?

Answer:
This isotope-labeled compound is critical for:

  • Tracer studies : Quantifying protein turnover rates via stable isotope labeling in cell cultures or animal models .
  • Metabolic flux analysis (MFA) : Tracking lysine incorporation into pathways like the Krebs cycle or lipid biosynthesis .
  • Epigenetic studies : Investigating lysine methylation/demethylation dynamics in histones, leveraging its deuterated and 15N-labeled backbone .

Advanced: How to design experiments using L-Lysine-15N2,d9 (dihydrochloride) for accurate metabolic flux analysis?

Answer:
Key considerations include:

  • Dose optimization : Ensure isotopic enrichment exceeds 95% to minimize natural abundance interference .
  • Time-course sampling : Collect data at multiple time points to model dynamic flux changes .
  • Control experiments : Use unlabeled lysine to distinguish labeled vs. endogenous metabolite contributions .
  • Analytical platforms : Pair LC-MS/MS with isotopomer-specific software (e.g., IsoCor) to resolve complex labeling patterns .

Advanced: How to address isotopic interference when using L-Lysine-15N2,d9 (dihydrochloride) in complex biological matrices?

Answer:
Mitigation strategies involve:

  • Chromatographic separation : Use UPLC with HILIC columns to resolve isotopologues from co-eluting metabolites .
  • High-resolution mass spectrometry (HRMS) : Employ instruments with ≥100,000 resolution (e.g., Orbitrap) to distinguish 15N2,d9 lysine from background ions .
  • Matrix-matched calibration : Prepare standards in biologically relevant media to account for ion suppression/enhancement .

Advanced: What strategies reconcile contradictory data from studies using L-Lysine-15N2,d9 (dihydrochloride) in different model systems?

Answer:
Contradictions often arise from:

  • Isotopic dilution : Adjust for varying intracellular unlabeled lysine pools by normalizing to total lysine concentrations .
  • Compartmentalization : Use subcellular fractionation to differentiate cytosolic vs. mitochondrial metabolic activities .
  • Cross-validation : Compare results with orthogonal techniques (e.g., 13C-glucose tracers) to confirm flux consistency .

Basic: What safety protocols are essential when handling L-Lysine-15N2,d9 (dihydrochloride) in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing to avoid inhalation of fine particles .
  • Waste disposal : Collect isotopically labeled waste separately and dispose via approved hazardous waste facilities .

Advanced: How does the dihydrochloride form influence the solubility and stability of L-Lysine-15N2,d9 in experimental buffers?

Answer:

  • Solubility : The dihydrochloride salt enhances aqueous solubility (≥50 mg/mL in water) compared to the free base, critical for in vitro assays .
  • Stability : Store lyophilized powder at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation. In solution, adjust pH to 3-4 to minimize deamidation .

Advanced: What are the limitations of using L-Lysine-15N2,d9 (dihydrochloride) in longitudinal in vivo studies?

Answer:

  • Isotope washout : Rapid renal clearance in mammals may necessitate continuous infusion for sustained labeling .
  • Deuterium exchange : Monitor for H/D exchange in aqueous environments, which can skew mass spectrometry data .
  • Cost constraints : Budget for higher quantities due to lower molar activity compared to radioisotopes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.